

A Technical Guide to IR-1061 Dye for Deep Tissue Imaging Applications

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	IR-1061	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the near-infrared (NIR) fluorescent dye **IR-1061**, focusing on its applications in deep tissue imaging. This document consolidates key data, outlines experimental methodologies, and visualizes workflows to support researchers in leveraging this powerful tool for in vivo studies.

Introduction to IR-1061

IR-1061 is a hydrophobic cyanine dye that exhibits fluorescence in the second near-infrared (NIR-II) window, a spectral region (1000-1700 nm) advantageous for deep tissue imaging.[1][2] The longer wavelengths of light in the NIR-II window experience reduced photon scattering and minimal tissue autofluorescence, enabling deeper tissue penetration and higher spatial resolution compared to traditional visible and NIR-I (700-900 nm) imaging.[1][2][3]

Due to its hydrophobic nature, **IR-1061** requires encapsulation within a carrier, such as nanoparticles or micelles, to ensure its solubility and stability in aqueous biological environments.[4][5] This encapsulation also provides a versatile platform for surface modification and targeted delivery.

Core Properties and Quantitative Data

The physicochemical and spectral properties of **IR-1061** are critical for designing and interpreting deep tissue imaging experiments. The following tables summarize key quantitative



data for the dye.

Physicochemical Properties

Property	Value	Source(s)
Molecular Formula	C44H34BCIF4S2	[6]
Molecular Weight	749.13 g/mol	[6]
Appearance	Brown to black solid powder	[6]
Melting Point	222 °C (decomposes)	[7]
Solubility	Soluble in organic solvents like DMSO and methylene chloride. Insoluble in water.	[6][8][9]
Storage	-20°C, sealed from moisture. In solvent: -80°C for 6 months, -20°C for 1 month.	[6]

Spectroscopic Properties



Parameter	Value	Solvent/Conditions	Source(s)
Absorption Maxima (λ_abs_)	1051-1065 nm	Methylene Chloride	[7]
~1060 nm (Monomer)	Acetonitrile (ACN)	[8]	
~950 nm (Dimer)	Acetonitrile (ACN)	[8]	_
~890 nm (Shoulder peak)	-	[6]	
Emission Maximum (λ_em_)	~1100 nm	Acetonitrile (ACN)	[6][8]
Quantum Yield (QY)	1.70 ± 5%	-	[3][10]
0.65%	Encapsulated in optimized OTN-PSt-PEG NP	[11]	
0.182%	Dichloromethane	[12]	-

Experimental Protocols and Methodologies

The successful application of **IR-1061** in deep tissue imaging hinges on the proper preparation of the dye formulation and the execution of the in vivo imaging experiment. Due to its hydrophobicity, a common approach is to encapsulate **IR-1061** into nanoparticles.

Preparation of IR-1061-Loaded Nanoparticles (General Protocol)

This protocol provides a generalized workflow for encapsulating **IR-1061** into polymer-based nanoparticles, a common strategy for in vivo applications.[4][5][13]

Materials:

- IR-1061 dye
- Amphiphilic block copolymer (e.g., DSPE-PEG, PLGA-PEG)



- Organic solvent (e.g., Acetonitrile (ACN), Tetrahydrofuran (THF))
- Deionized water
- Dialysis membrane

Procedure:

- Dissolution: Dissolve the amphiphilic block copolymer and IR-1061 in an organic solvent.
- Nanoprecipitation: Rapidly inject the organic solution into deionized water while stirring. This
 causes the hydrophobic components to self-assemble into nanoparticles, encapsulating the
 IR-1061 dye.
- Solvent Evaporation: Remove the organic solvent by evaporation under reduced pressure or by stirring at room temperature.
- Purification: Purify the nanoparticle suspension to remove free dye and excess polymer. This
 is typically done by dialysis against deionized water or by centrifugation and resuspension.
- Characterization: Characterize the nanoparticles for size, polydispersity, dye loading efficiency, and fluorescence properties.

In Vivo Deep Tissue Imaging Protocol (General Workflow)

This section outlines a typical workflow for performing deep tissue fluorescence imaging in a murine model using **IR-1061**-loaded nanoparticles.[6][14]

Animal Model:

• Nude mice (e.g., Balb/c) are commonly used to minimize signal attenuation from fur.

Procedure:

 Probe Administration: Administer the IR-1061-loaded nanoparticle suspension to the animal, typically via intravenous (tail vein) injection. The dosage and volume will depend on the specific formulation and animal model.[6]

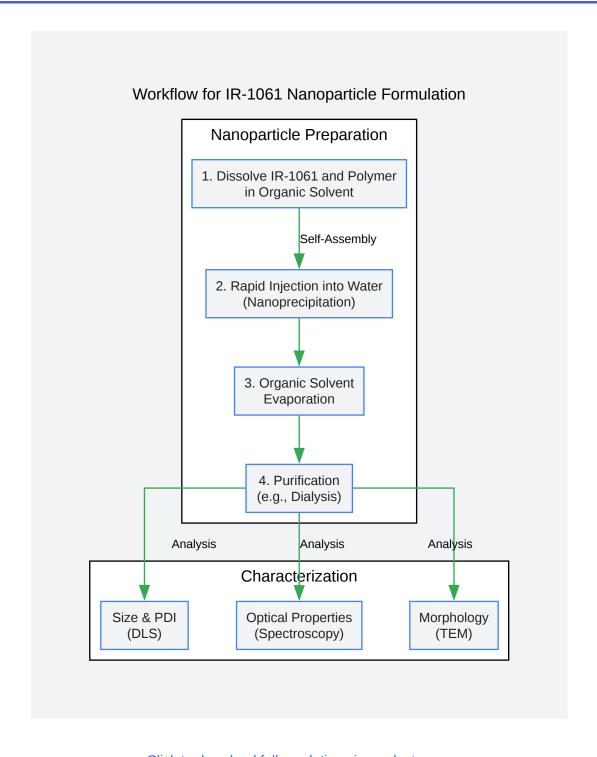


- Anesthesia: Anesthetize the animal using a suitable anesthetic agent (e.g., isoflurane) to immobilize it during imaging.
- Image Acquisition:
 - Place the anesthetized mouse in an in vivo imaging system equipped for NIR-II fluorescence detection.
 - Excite the sample using a laser with a wavelength close to the absorption maximum of the IR-1061 formulation (e.g., 980 nm or 1064 nm).
 - Collect the emitted fluorescence using a detector sensitive to the NIR-II range (e.g., InGaAs camera) and appropriate long-pass filters (e.g., >1000 nm).
 - Acquire images at various time points post-injection to observe the biodistribution and clearance of the nanoparticles. Signals in blood vessels can often be observed shortly after injection (e.g., 30 seconds), with accumulation in organs like the liver and spleen occurring later.[6]
- Data Analysis: Analyze the acquired images to quantify the fluorescence intensity in regions of interest.

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows for the application of **IR-1061** in deep tissue imaging.

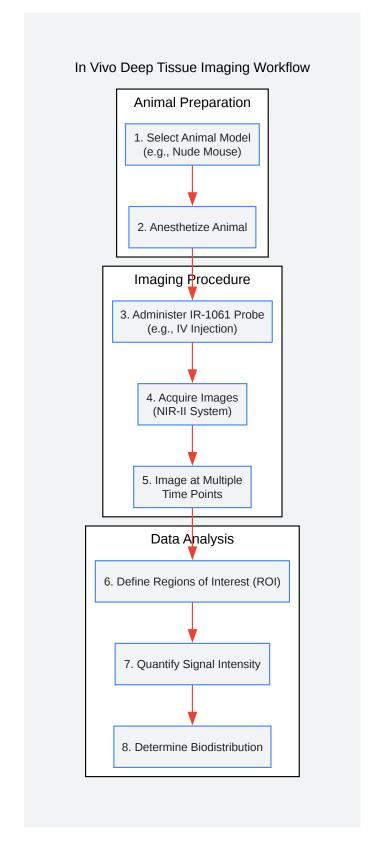




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Caption: A flowchart illustrating the key steps in the preparation and characterization of **IR-1061** loaded nanoparticles.





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Caption: A step-by-step workflow for conducting in vivo deep tissue imaging experiments using an **IR-1061** based probe.

Applications in Research and Development

The unique properties of **IR-1061** make it a valuable tool for a range of research and drug development applications:

- Preclinical Imaging: Non-invasively visualizing anatomical structures, such as blood vessels, and monitoring physiological processes in small animal models.
- Pharmacokinetics and Biodistribution: Tracking the in vivo fate of drug delivery systems by labeling them with IR-1061.[6]
- Tumor Imaging: Characterizing the tumor microenvironment and assessing the targeting efficiency of cancer therapies.[9]
- Image-Guided Surgery: Providing real-time visual guidance to surgeons for the precise removal of diseased tissue.

Conclusion

IR-1061 is a potent NIR-II fluorescent dye with significant potential for advancing deep tissue imaging. Its favorable optical properties, when combined with appropriate formulation strategies to overcome its hydrophobicity, enable high-resolution in vivo imaging with deep tissue penetration. This guide provides a foundational resource for researchers and scientists looking to incorporate **IR-1061** into their studies, from understanding its core properties to implementing experimental workflows. As research in NIR-II imaging continues to grow, the applications of **IR-1061** in biomedical research and drug development are expected to expand further.

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- To cite this document: BenchChem. [A Technical Guide to IR-1061 Dye for Deep Tissue Imaging Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1513450#ir-1061-dye-for-deep-tissue-imaging-applications]

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